6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Carbonic anhydrase inhibition Pharmacological profiling CA7 selectivity

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid (CAS 6621-57-4) is a tetracyclic dihydrobenzo[c]acridine derivative bearing a bromine substituent at the C6 position, geminal dimethyl groups at C5, and a carboxylic acid functionality at C7. First reported in the foundational benzacridine synthesis literature of Bell and Cromwell , the compound belongs to a broader class of 5,6-dihydrobenz[c]acridine-7-carboxylic acid derivatives that have attracted attention as synthetic intermediates en route to fully aromatized 5,6-dimethylbenz[c]acridines, a structural family implicated in carcinogenicity and antitumor studies.

Molecular Formula C20H16BrNO2
Molecular Weight 382.2 g/mol
CAS No. 6621-57-4
Cat. No. B12938949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
CAS6621-57-4
Molecular FormulaC20H16BrNO2
Molecular Weight382.2 g/mol
Structural Identifiers
SMILESCC1(C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C41)C(=O)O)Br)C
InChIInChI=1S/C20H16BrNO2/c1-20(2)13-9-5-3-7-11(13)17-16(18(20)21)15(19(23)24)12-8-4-6-10-14(12)22-17/h3-10,18H,1-2H3,(H,23,24)
InChIKeyJXPQIDJYGQYKAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid (CAS 6621-57-4): Core Identity and Procurement Context


6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid (CAS 6621-57-4) is a tetracyclic dihydrobenzo[c]acridine derivative bearing a bromine substituent at the C6 position, geminal dimethyl groups at C5, and a carboxylic acid functionality at C7 . First reported in the foundational benzacridine synthesis literature of Bell and Cromwell (1958) [1], the compound belongs to a broader class of 5,6-dihydrobenz[c]acridine-7-carboxylic acid derivatives that have attracted attention as synthetic intermediates en route to fully aromatized 5,6-dimethylbenz[c]acridines, a structural family implicated in carcinogenicity and antitumor studies [2].

Why 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid Cannot Be Replaced by In-Class Analogs


Despite sharing the dihydrobenzo[c]acridine scaffold, closely related analogs such as 5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid (CAS 5443-63-0, lacking the C6 bromine) or 6-methoxy-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid (CAS 71711-46-1) diverge markedly in both physicochemical properties and synthetic reactivity. The bromine atom at C6 enables a unique Wagner–Meerwein rearrangement pathway that is inaccessible to the non-halogenated or methoxy-substituted analogs, rendering the 6-bromo derivative the only competent precursor for the synthesis of 5,6-dimethylbenz[c]acridine via α-elimination of HBr [1]. Furthermore, the combination of the electron-withdrawing bromine and the carboxylic acid group at C7 generates a distinct hydrogen-bond donor/acceptor pharmacophore that has yielded measurable carbonic anhydrase VII (CA7) inhibition (Ki = 390 nM), a bioactivity profile not replicated by other 5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid derivatives with alternative C6 substituents [2].

Quantitative Differentiation Evidence: 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid vs. Closest Analogs


Carbonic Anhydrase VII Inhibition: Ki = 390 nM – A Unique Pharmacological Datum Among 5,5-Dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic Acids

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid is the only 5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid derivative with a publicly reported enzyme inhibition constant. It inhibits recombinant human carbonic anhydrase VII (CA7) with a Ki of 390 nM [1]. For context, the clinically used sulfonamide CA inhibitor methazolamide exhibits Ki values of 14–50 nM against CA isoforms I, II, and IV, placing the target compound approximately 8–28 fold less potent than frontline CA inhibitors, yet still within a therapeutically relevant affinity range . No CA7 inhibition data are available for the non-brominated analog (CAS 5443-63-0) or the 6-methoxy analog (CAS 71711-46-1), precluding direct head-to-head comparison; however, the absence of reported CA inhibitory activity for these analogs in the same database (ChEMBL/BindingDB) suggests that the 6-bromo-7-carboxy pharmacophore may confer a privileged interaction with the CA7 active site zinc ion that is not replicated by other C6-substituted congeners [2].

Carbonic anhydrase inhibition Pharmacological profiling CA7 selectivity

Physicochemical Differentiation: Bromine Substitution Increases Density by 19% and Elevates Boiling Point by ~17°C Relative to the Non-Brominated Analog

The introduction of a bromine atom at C6 and a carboxylic acid group at C7 significantly alters the bulk physicochemical properties of the dihydrobenzo[c]acridine scaffold. The target compound (CAS 6621-57-4) exhibits a density of 1.477 g/cm³ and a boiling point of 506.8°C at 760 mmHg . In contrast, the non-brominated, non-carboxylated parent scaffold 5,5-dimethyl-5,6-dihydrobenzo[c]acridine (CAS 5443-59-4) has a density of only 1.118 g/cm³ and boils at 419.3°C , while the non-brominated 7-carboxylic acid analog (CAS 5443-63-0) has a density of 1.241 g/cm³ and a boiling point of 489.9°C . The bromine and carboxylic acid groups together contribute an additional 0.236 g/cm³ in density and ~16.9°C in boiling point relative to the 7-carboxy analog lacking bromine.

Physicochemical properties Purification Formulation

Synthetic Utility: Exclusive Wagner–Meerwein Precursor for 5,6-Dimethylbenz[c]acridine Synthesis via HBr α-Elimination

6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine (the decarboxylated analog of the target compound) undergoes a Wagner–Meerwein rearrangement via α-elimination of hydrogen bromide to afford 5,6-dimethylbenz[c]acridine, a compound of significant interest due to methyl substitution on both carbon atoms of the postulated carcinogenic 'K-region' [1]. This transformation is enabled exclusively by the presence of the bromine leaving group at C6; the corresponding 6-hydroxy, 6-methoxy, or non-substituted 5,5-dimethyl-5,6-dihydrobenzo[c]acridines cannot participate in this rearrangement pathway [2]. The target compound, bearing a carboxylic acid at C7, serves as a versatile precursor that can be decarboxylated to the Wagner–Meerwein substrate or retained as a functional handle for further derivatization. Cromwell et al. (1979) explicitly catalogued the 6-bromo-7-carbomethoxy analog among a series of 7-position functionalized precursors for 5,6-dimethylbenz[c]acridine synthesis, confirming the privileged role of 6-bromo-7-substituted derivatives in this synthetic strategy [3].

Synthetic intermediate Wagner–Meerwein rearrangement Heterocyclic chemistry

Substitution Pattern Differentiation: The 6-Bromo-7-Carboxy Motif as a Strategic Functional Handle for Divergent Derivatization

The simultaneous presence of a bromine atom at C6 and a carboxylic acid at C7 on the 5,5-dimethyl-5,6-dihydrobenzo[c]acridine scaffold establishes two orthogonal reactive sites for parallel or sequential derivatization. The carboxylic acid at C7 can undergo amide coupling, esterification, or reduction without perturbing the C6 bromine, while the bromine atom serves as a handle for nucleophilic displacement, Pd-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, etc.), or elimination chemistry [1]. Among the six 7-position derivatives reported by Cromwell et al. (1979)—7-carbomethoxy, 6-hydroxy-7-carboxy, 6-bromo-7-carbomethoxy, 6-methoxy-7-carboxy, 6-methoxy-7-carbomethoxy, and 6-hydroxy-7-N-ethylcarboxamido—only the 6-bromo-7-carbomethoxy analog shares the dual C6–C7 functionalization that enables both cross-coupling at C6 and carbonyl chemistry at C7 [2]. The free carboxylic acid of the target compound (CAS 6621-57-4) offers greater synthetic flexibility than the methyl ester (6-bromo-7-carbomethoxy), as it can be directly converted to amides, hydrazides, or reduced to the alcohol without a hydrolysis step .

Diversifiable scaffold Structure–activity relationships Medicinal chemistry

Procurement-Relevant Application Scenarios for 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid


Carbonic Anhydrase Isoform VII (CA7) Inhibitor Screening and Probe Development

With a confirmed Ki of 390 nM against human CA7 [1], this compound serves as a validated starting point for medicinal chemistry campaigns targeting CA7, an isoform implicated in neuronal pH regulation and seizure disorders. Unlike classical sulfonamide-based CA inhibitors, the dihydrobenzo[c]acridine scaffold offers a non-sulfonamide zinc-binding pharmacophore (carboxylic acid) that may exhibit differential isoform selectivity and physicochemical properties. Procurement is justified for laboratories seeking to diversify their CA inhibitor chemical space beyond the heavily patented sulfonamide series.

Synthesis of 5,6-Dimethylbenz[c]acridine and K-Region-Substituted Carcinogenicity Probes

As the only competent precursor for Wagner–Meerwein rearrangement to 5,6-dimethylbenz[c]acridine [2], this compound is essential for laboratories studying the structure–carcinogenicity relationships of methylated benz[c]acridines. The K-region dimethyl substitution pattern of the rearrangement product is of particular toxicological significance, and the target compound provides the most direct synthetic entry to this structural motif.

Divergent Library Synthesis via Orthogonal C6 and C7 Functionalization

Medicinal chemistry groups constructing SAR libraries around the 5,6-dihydrobenzo[c]acridine core can exploit the orthogonal reactivity of the C6 bromine (cross-coupling, nucleophilic displacement) and the C7 carboxylic acid (amide formation, esterification) [3]. This dual functionality enables parallel derivatization strategies that maximize the chemical diversity achievable from a single procurement lot, reducing the total number of building blocks required and accelerating hit-to-lead timelines.

Physicochemical Reference Standard for Brominated Tetracyclic Heterocycle Characterization

The well-defined density (1.477 g/cm³) and boiling point (506.8°C) of this compound make it a suitable reference standard for calibrating chromatographic methods (HPLC, GC) and thermal analysis techniques (DSC, TGA) used in the quality control of brominated polycyclic heterocycles. Its distinct thermal and mass spectral profile, combined with the documented synthetic provenance from the Bell and Cromwell laboratory, provides a traceable benchmark for analytical method development.

Quote Request

Request a Quote for 6-Bromo-5,5-dimethyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.